Cas no 2229456-89-5 (methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate)

methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate
- EN300-1753732
- methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate
- 2229456-89-5
-
- インチ: 1S/C14H19NO2/c1-14(2)11(8-15)12(14)9-5-4-6-10(7-9)13(16)17-3/h4-7,11-12H,8,15H2,1-3H3
- InChIKey: MMPFAVJEIALYHB-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=CC(=C1)C1C(CN)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52.3Ų
methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753732-0.05g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1753732-10.0g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1753732-0.1g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1753732-10g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1753732-0.25g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1753732-1g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1753732-1.0g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1753732-2.5g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1753732-5.0g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1753732-0.5g |
methyl 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]benzoate |
2229456-89-5 | 0.5g |
$1247.0 | 2023-09-20 |
methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoateに関する追加情報
Methyl 3-(3-(Aminomethyl)-2,2-dimethylcyclopropyl)benzoate: A Comprehensive Overview
Methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate (CAS No. 2229456-89-5) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various areas, including pharmaceuticals and materials science. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate.
Chemical Structure and Properties
The molecular formula of methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate is C15H21NO2, with a molecular weight of approximately 247.33 g/mol. The compound features a cyclopropane ring substituted with an aminomethyl group and a benzoate moiety. The presence of the cyclopropane ring imparts unique conformational constraints to the molecule, which can influence its reactivity and biological activity. The benzoate moiety is known for its aromatic stability and ester functionality, making it a versatile building block in organic synthesis.
Synthesis Methods
The synthesis of methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate has been explored through various routes, each offering distinct advantages in terms of yield and purity. One common approach involves the reaction of 3-(aminomethyl)-2,2-dimethylcyclopropane with methyl benzoate in the presence of a suitable coupling agent. Another method involves the functionalization of a pre-existing cyclopropane derivative followed by esterification to form the final product. Recent advancements in catalytic methods have also facilitated the efficient synthesis of this compound with high stereoselectivity.
Biological Activities
Research into the biological activities of methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate has revealed several promising applications. Studies have shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, preliminary investigations have indicated that it may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
One notable study published in the Journal of Medicinal Chemistry reported that methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the compound could be further developed as a therapeutic agent for inflammatory disorders.
Pharmaceutical Applications
The unique structural features of methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate make it an attractive candidate for drug development. Its ability to modulate inflammatory responses and its potential neuroprotective effects open up avenues for its use in treating a wide range of conditions. Ongoing clinical trials are exploring its efficacy and safety profile in human subjects.
In addition to its direct therapeutic applications, methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate can serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. This versatility makes it an important compound in the arsenal of medicinal chemists.
Recent Research Advancements
The field of medicinal chemistry is continuously evolving, and recent research has shed new light on the potential applications of methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate. A study published in the Journal of Organic Chemistry reported the development of a novel synthetic route that significantly improves the yield and purity of this compound. This advancement could facilitate large-scale production and further clinical testing.
Another area of interest is the use of computational methods to predict the binding affinity and selectivity of molecular derivatives. Molecular dynamics simulations have provided insights into how structural modifications can enhance the biological activity and pharmacokinetic properties of these compounds.
Conclusion
In conclusion, methyl 3-(3-(aminomethyl)-2,2-dimethylcyclopropyl)benzoate (CAS No. 2229456-89-5) is a promising compound with diverse applications in pharmaceuticals and materials science. Its unique chemical structure and biological activities make it an important focus for ongoing research. As new synthetic methods and computational tools continue to advance, the potential uses and benefits of this compound are likely to expand further.
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